molecular formula C₁₁H₁₈N₂O₂S B1146226 5-Oxohexyl Biotin CAS No. 1160188-05-5

5-Oxohexyl Biotin

Cat. No. B1146226
CAS RN: 1160188-05-5
M. Wt: 242.34
InChI Key:
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Description

5-Oxohexyl Biotin is a chemical compound with the molecular formula C11H18N2O2S . It is categorized as an impurity of D-Biotin . The IUPAC name for this compound is (3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one .


Molecular Structure Analysis

The molecular structure of 5-Oxohexyl Biotin consists of two fused rings: an imidazol (ureido) and a sulfur-containing (tetrahydrothiophene) ring. The latter is extended via a valeric acid side-chain, which is attached in a cis-configuration with respect to the ureido ring .

Scientific Research Applications

Biotin-Containing Polymers for Biomolecule Conjugation

Biotinylated polymers with side-chain aldehydes, such as those created using 6-oxohexyl acrylate (6OHA), have been prepared for use as multifunctional scaffolds. These polymers, synthesized via reversible addition-fragmentation chain transfer polymerization, are analyzed for their potential in biomolecule conjugation, including the formation of conjugates with streptavidin (Alconcel et al., 2013).

DNA Damage and Electron-Induced Damage of Biotin

The functionality of biotin, especially in intermolecular binding and covalent coupling to other molecules, is affected by dissociative electron attachment (DEA). This process leads to the decomposition of biotin's ring structure and carboxyl group, impacting its capability for intermolecular binding and covalent coupling (Keller et al., 2013).

Role of Biotin in Metabolism and Gene Regulation

Biotin serves as a coenzyme for several carboxylases and is involved in metabolic homeostasis. Its role extends beyond metabolism to gene regulation, where it affects chromatin structure and gene regulation via its attachment to histones (Zempleni et al., 2021).

Enhancement of Drug Delivery and Cancer Therapy

Biotin-decorated poly(amido)amine (PAMAM) dendrimer nanoparticles have been developed to enhance tumor-specific delivery and intracellular uptake of anticancer drugs via receptor-mediated endocytosis. This approach targets biotin receptors overexpressed by various solid cancer cells, potentially improving the efficiency and reducing side effects of chemotherapy (Hanurry et al., 2020).

Biotin in Immunological and Inflammatory Functions

The water-soluble vitamin biotin plays a crucial role in immunological and inflammatory functions. Its deficiency can lead to cutaneous inflammation and immunological disorders, highlighting its importance beyond its well-known role as a co-factor for carboxylases (Kuroishi, 2015).

Biotin Labeling of Oligodeoxyribonucleotides

Biotin has been used to label oligodeoxyribonucleotides, enabling their hybridization with labeled probes and facilitating various biochemical and molecular biology applications (Kempe et al., 1985).

properties

IUPAC Name

(3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7(14)4-2-3-5-9-10-8(6-16-9)12-11(15)13-10/h8-10H,2-6H2,1H3,(H2,12,13,15)/t8-,9?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKZJRGKHXINPU-SMILAEQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCCCC1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729783
Record name (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

CAS RN

1160188-05-5
Record name (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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